molecular formula C43H66O8Si2 B13848428 3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A

3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A

Cat. No.: B13848428
M. Wt: 767.1 g/mol
InChI Key: XSZUGZVOOLEGCR-QUPMIFSKSA-N
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Description

3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A is a synthetic compound derived from Cannflavin A, a flavonoid found in the cannabis plant. This compound is known for its potential anti-inflammatory properties and is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A involves multiple steps. The key steps include the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups and the esterification of the carboxyl group with pivaloyl chloride. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography, would be essential in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The TBDMS and pivaloyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove TBDMS groups, while pivaloyl groups can be hydrolyzed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Compounds with different functional groups replacing the TBDMS and pivaloyl groups.

Scientific Research Applications

3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of silyl-protected phenols and esters.

    Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and conditions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A involves its interaction with various molecular targets and pathways. The compound is believed to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Cannflavin A: The parent compound, known for its anti-inflammatory properties.

    Cannflavin B: Another flavonoid from the cannabis plant with similar properties.

    3,5-bis((tert-butyldimethylsilyl)oxy)benzoic acid: A related compound with similar protective groups.

Uniqueness

3,5-bis((tert-butyldimethylsilyl)oxy)-4-(pivaloyloxy)benzoate Cannflavin A is unique due to its specific combination of protective groups, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C43H66O8Si2

Molecular Weight

767.1 g/mol

IUPAC Name

[2-acetyl-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-4-[(2E)-3,7-dimethylocta-2,6-dienyl]phenyl] 4-(2,2-dimethylpropanoyloxy)-3-methoxybenzoate

InChI

InChI=1S/C43H66O8Si2/c1-28(2)20-19-21-29(3)22-24-32-34(50-52(15,16)42(8,9)10)27-36(37(30(4)44)38(32)51-53(17,18)43(11,12)13)48-39(45)31-23-25-33(35(26-31)47-14)49-40(46)41(5,6)7/h20,22-23,25-27H,19,21,24H2,1-18H3/b29-22+

InChI Key

XSZUGZVOOLEGCR-QUPMIFSKSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=C(C=C1O[Si](C)(C)C(C)(C)C)OC(=O)C2=CC(=C(C=C2)OC(=O)C(C)(C)C)OC)C(=O)C)O[Si](C)(C)C(C)(C)C)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=C(C=C1O[Si](C)(C)C(C)(C)C)OC(=O)C2=CC(=C(C=C2)OC(=O)C(C)(C)C)OC)C(=O)C)O[Si](C)(C)C(C)(C)C)C)C

Origin of Product

United States

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